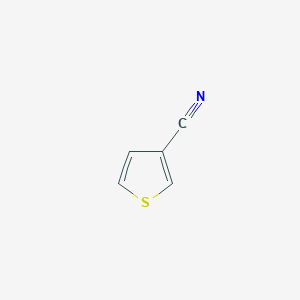

3-Thiophenecarbonitrile

描述

Significance of Nitrile-Substituted Thiophenes in Organic and Materials Sciences

Nitrile-substituted thiophenes are a class of organic compounds that have garnered significant attention in both organic chemistry and materials science. numberanalytics.com The thiophene (B33073) ring, a five-membered aromatic ring containing a sulfur atom, provides a stable and electron-rich scaffold. smolecule.comcognizancejournal.com This inherent stability, coupled with the electron-withdrawing nature of the nitrile group (-C≡N), creates a unique electronic profile that makes these compounds highly versatile. cymitquimica.com

In organic synthesis, nitrile-substituted thiophenes serve as crucial intermediates for the creation of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. numberanalytics.comsmolecule.com The nitrile group can undergo a variety of chemical transformations, such as hydrolysis to carboxylic acids or reduction to amines, providing a gateway to a wide range of functionalized compounds. numberanalytics.com Furthermore, the thiophene ring itself is susceptible to various substitution reactions, allowing for the introduction of additional functional groups that can tailor the molecule's properties for specific applications. cognizancejournal.com

In the realm of materials science, the electronic properties of nitrile-substituted thiophenes are of particular interest. These compounds are explored for their potential in developing organic semiconductors, which are essential components of flexible electronic devices. chemimpex.com The combination of the electron-rich thiophene and the electron-withdrawing nitrile group can lead to materials with desirable charge-transport properties. Thieno[3,2-b]thiophene, a fused thiophene system, has been a particular focus for developing organic electronic materials due to its extended π-conjugation and planar structure, which can facilitate intermolecular interactions and improve charge mobility. nih.gov

Overview of Academic Research Trajectories for 3-Thiophenecarbonitrile and Its Derivatives

Academic research on this compound and its derivatives has followed several key trajectories, highlighting the compound's versatility as a building block in various scientific fields.

One major area of investigation is its use in the synthesis of novel organic materials. For instance, this compound can be used to synthesize 2,5-bis-tri(n-butyl)tin-3-cyanothiophene, which serves as a building block for new alternating (3-alkyl/3-cyano)thiophene copolymers. sigmaaldrich.comsigmaaldrich.com These copolymers are of interest for their potential applications in organic electronics. Another example is the synthesis of 2,4-dinaphthyl-3-cyanothiophene from this compound. sigmaaldrich.comsigmaaldrich.com

A significant portion of research has focused on a specific derivative, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (B136983), famously known as "ROY" (for its red, orange, and yellow polymorphs). wikipedia.orgrsc.org ROY is a critical intermediate in the synthesis of the pharmaceutical drug olanzapine (B1677200). wikipedia.orginnospk.com The study of ROY has become a cornerstone in the field of polymorphism, the ability of a solid material to exist in multiple crystalline forms. wikipedia.orgresearchgate.net By 2020, ROY held the record for the organic compound with the largest number of well-characterized polymorphs. wikipedia.org This extensive polymorphism makes it an important model compound for testing computational models and understanding the factors that control crystallization. wikipedia.orgtandfonline.com

Furthermore, research has explored the synthesis of other derivatives and their properties. For example, the synthesis of 5-acetyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile (AcROY), a derivative of ROY, has been investigated to understand how structural modifications affect polymorphism and color. rsc.orgresearchgate.net The study of metal complexes of the ROY anion has also been a recent area of interest, exploring how the coordination of metals to the ROY ligand influences its properties. acs.org

The table below provides a summary of key research findings related to this compound and its derivatives:

| Derivative Name | Key Research Finding | Reference |

| 2,5-bis-tri(n-butyl)tin-3-cyanothiophene | Building block for new alternating (3-alkyl/3-cyano)thiophene copolymers. | sigmaaldrich.comsigmaaldrich.com |

| 2,4-dinaphthyl-3-cyanothiophene | Synthesized from this compound. | sigmaaldrich.comsigmaaldrich.com |

| 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) | A key intermediate for the drug olanzapine and a model compound for studying polymorphism, exhibiting numerous crystal forms. wikipedia.orginnospk.com | wikipedia.orginnospk.com |

| 5-acetyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile (AcROY) | Exhibits color polymorphism determined by molecular packing in the crystal structure. rsc.org | rsc.org |

| Metal complexes of the ROY anion | The ROY anion can coordinate with transition metals like Co(II) and Ni(II) to form trinuclear clusters. acs.org | acs.org |

Structure

3D Structure

属性

IUPAC Name |

thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NS/c6-3-5-1-2-7-4-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXCEVHRIVLFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167707 | |

| Record name | Thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1641-09-4 | |

| Record name | 3-Thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1641-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Advanced Synthetic Routes to 3-Thiophenecarbonitrile

The construction of the this compound scaffold can be achieved through various innovative synthetic strategies that offer advantages in terms of efficiency, sustainability, and molecular diversity.

Multicomponent Reaction Strategies for Thiophene (B33073) Ring Formation

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex molecules in a single synthetic operation. A notable MCR for the synthesis of substituted 3-cyanothiophenes involves a one-pot, two-step, three-component reaction of chalcones, benzoylacetonitriles, and elemental sulfur. rsc.orgresearchgate.net This method allows for the direct formation of 2-aryl-3-cyanothiophenes. The reaction proceeds via a base-catalyzed cascade, and the ratio of the desired 3-cyanothiophene to a 2-aminothiophene byproduct can be controlled by the choice and stoichiometry of the base. rsc.org

Another significant MCR is the Gewald aminothiophene synthesis, which typically yields 2-aminothiophenes. derpharmachemica.comwikipedia.orgorganic-chemistry.org While not a direct route to this compound itself, the resulting 2-aminothiophene-3-carbonitriles are valuable precursors that can be further modified. The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like malononitrile) and elemental sulfur in the presence of a base. wikipedia.org

| Reactant 1 | Reactant 2 | Reactant 3 | Base/Catalyst | Product | Yield (%) | Ref |

| Chalcone | Benzoylacetonitrile | Elemental Sulfur | DBU | 2-Aryl-4-phenyl-3-thiophenecarbonitrile | 45-77 | rsc.orgorganic-chemistry.org |

| Cyclohexanone | Malononitrile | Elemental Sulfur | Morpholine | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | High | derpharmachemica.com |

| Acetophenone | Cyanoacetamide | Elemental Sulfur | Ethanol/70°C | 2-Amino-4-phenyl-3-thiophenecarboxamide | Good | nih.gov |

Expedited Synthesis Approaches: Microwave-Assisted and Solvent-Free Conditions

To accelerate reaction times and improve yields, microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of thiophene derivatives. The Gewald reaction, for instance, has been shown to benefit significantly from microwave irradiation, with reaction times being reduced from hours to minutes. wikipedia.orgijert.org This expedited approach is not only efficient but also aligns with the principles of green chemistry by reducing energy consumption. derpharmachemica.com

Solvent-free synthesis is another green approach that minimizes the use of hazardous organic solvents. The Knoevenagel condensation, a key step in many thiophene syntheses, can be effectively carried out under solvent-free conditions by grinding the reactants with a solid support like basic alumina. researchgate.netresearchgate.net This method has been successfully employed for the synthesis of various unsaturated nitriles, which are precursors to thiophenes.

| Reaction Type | Reactants | Conditions | Product | Yield (%) | Ref |

| Gewald Reaction | Arylacetaldehydes, activated nitriles, sulfur, morpholine | Microwave, Ethanol, 70°C, 20 min | 5-Substituted-2-aminothiophenes | High | organic-chemistry.org |

| Gewald Reaction | Glutaraldehyde, Ethylcyanoacetate, sulfur, DMF, Triethylamine | Microwave, Ethanol, 70°C, 1 hr | Ethyl-2-amino-4-(3-formylpropyl)thiophene-3-carboxylate | Good | ijert.org |

| Knoevenagel Condensation | 2-Hydroxybenzaldehyde, Malononitrile | Grinding, Basic Alumina | 3-Cyano-2-imino-2H-1-benzopyran | 81-91 | researchgate.net |

Sustainable Synthesis Methodologies: Green Chemistry and Flow Chemistry Innovations

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds. The use of water as a solvent, the application of reusable catalysts, and the minimization of waste are key aspects of this approach. While specific green catalysts for the direct synthesis of this compound are still under development, the broader field of thiophene synthesis has seen the use of sustainable practices. derpharmachemica.com

Flow chemistry offers a promising platform for the safe, efficient, and scalable synthesis of chemical compounds. rsc.org Continuous-flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. While the application of flow chemistry to the direct synthesis of this compound is an emerging area, its use in the synthesis of nitriles from ketones has been demonstrated, showcasing the potential for cyanide-free and safer synthetic routes. rsc.orgnih.gov

Derivatization Strategies via Functional Group Transformations

This compound possesses two main sites for chemical modification: the thiophene ring and the nitrile moiety. This allows for a wide range of derivatization strategies to access a diverse library of compounds.

Transformations at the Thiophene Ring System

The thiophene ring in this compound is susceptible to electrophilic substitution reactions, and can also be functionalized through metal-mediated cross-coupling reactions.

Electrophilic Halogenation: The regioselectivity of electrophilic bromination of substituted benzenes is a well-studied area, and similar principles can be applied to thiophenes. nih.govnih.govresearchgate.netrsc.org The electron-withdrawing nature of the nitrile group at the 3-position is expected to direct incoming electrophiles to the 2- and 5-positions of the thiophene ring.

Metalation and Cross-Coupling: The thiophene ring can be deprotonated at specific positions using strong bases, followed by quenching with an electrophile or participation in a transition-metal-catalyzed cross-coupling reaction. emory.edu This allows for the introduction of a wide variety of substituents, including aryl, alkyl, and other functional groups. Palladium- and nickel-catalyzed cross-coupling reactions are particularly powerful tools for C-C and C-N bond formation. researchgate.netrsc.orgnih.govmdpi.com

| Reaction Type | Reagents | Product | Ref |

| Arylation | Iodonaphthalene | 2,4-Dinaphthyl-3-cyanothiophene | sigmaaldrich.comchemdad.com |

| Stannylation | Tri(n-butyl)tin chloride | 2,5-Bis-tri(n-butyl)tin-3-cyanothiophene | sigmaaldrich.comchemdad.com |

Modifications and Reactions Involving the Nitrile Moiety

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or its corresponding salt. libretexts.org This transformation is a common method for converting nitriles into valuable carboxylic acid derivatives.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄). This provides a route to 3-aminomethylthiophene derivatives, which are useful building blocks in medicinal chemistry.

Reaction with Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the electrophilic carbon of the nitrile group. masterorganicchemistry.commasterorganicchemistry.comucalgary.caumkc.edu Subsequent hydrolysis of the intermediate imine yields a ketone, providing a method for the formation of new carbon-carbon bonds and the synthesis of 3-acylthiophenes.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form tetrazoles. uchicago.edursc.orgnih.govorganic-chemistry.orgbeilstein-journals.org This reaction is a key example of "click chemistry" and provides an efficient route to highly functionalized heterocyclic systems.

| Transformation | Reagents | Product | Ref |

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | 3-Thiophenecarboxylic acid | libretexts.org |

| Reduction | LiAlH₄ | 3-(Aminomethyl)thiophene | |

| Reaction with Grignard Reagent | RMgX, then H₃O⁺ | 3-Acylthiophene | masterorganicchemistry.comucalgary.ca |

| [3+2] Cycloaddition | NaN₃ | 5-(3-Thienyl)tetrazole | uchicago.eduorganic-chemistry.org |

This compound as a Core Building Block in Heterocyclic Synthesis

This compound, and particularly its functionalized derivatives, serves as a versatile and crucial precursor in the synthesis of a wide array of heterocyclic compounds. The nitrile group, being a potent electron-withdrawing group and a versatile chemical handle, can be transformed into various other functionalities, while the thiophene ring provides a stable aromatic core. Derivatives such as 2-aminothiophene-3-carbonitriles, often synthesized through the multicomponent Gewald reaction, are especially valuable intermediates. researchgate.netwikipedia.org These compounds act as bifunctional reagents, with the amino group and the nitrile group participating in cyclization and condensation reactions to build more complex molecular architectures.

Construction of Complex Thiophene-Containing Heterocycles

The strategic placement of the nitrile group on the thiophene ring makes this compound an ideal starting point for synthesizing highly substituted and complex thiophene derivatives. These derivatives are not necessarily fused systems but are intricate single-ring structures that serve as important intermediates in various fields, including pharmaceuticals and materials science.

A prominent example involves the synthesis of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (B136983), famously known as ROY (for its red, orange, and yellow polymorphs). wikipedia.org The synthesis begins with a Gewald reaction between propionaldehyde, malononitrile, and elemental sulfur to form the key intermediate, 2-amino-5-methylthiophene-3-carbonitrile. wikipedia.org This aminothiophene derivative is then subjected to a nucleophilic aromatic substitution reaction with 2-fluoronitrobenzene, where the amino group displaces the fluorine atom to yield the final complex thiophene product. wikipedia.org This molecule is a significant intermediate in the synthesis of the antipsychotic drug olanzapine (B1677200). wikipedia.org

Another application of this compound is in the synthesis of thiophenes bearing multiple aryl substituents. For instance, it can be used to prepare 2,4-dinaphthyl-3-cyanothiophene through a reaction with iodonaphthalene. sigmaaldrich.com Furthermore, it serves as a precursor for organometallic reagents used in polymer chemistry, such as 2,5-bis-tri(n-butyl)tin-3-cyanothiophene, which is a building block for creating alternating (3-alkyl/3-cyano)thiophene copolymers. sigmaaldrich.com

The following table summarizes selected synthetic applications of this compound derivatives in constructing complex thiophene heterocycles.

| Starting Material | Reagents | Resulting Compound | Synthetic Approach |

| Propionaldehyde, Malononitrile, Sulfur | 1. Base (Gewald Reaction) 2. 2-Fluoronitrobenzene | 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | Multicomponent Reaction followed by Nucleophilic Aromatic Substitution |

| This compound | Iodonaphthalene | 2,4-Dinaphthyl-3-cyanothiophene | Arylation Reaction |

| This compound | Tri(n-butyl)tin reagents | 2,5-Bis-tri(n-butyl)tin-3-cyanothiophene | Stannylation Reaction |

Integration into Polycyclic and Fused Ring Systems

The true synthetic prowess of this compound derivatives is most evident in their use as foundational scaffolds for constructing polycyclic and fused heterocyclic systems. The adjacent amino and nitrile functionalities in 2-amino-3-thiophenecarbonitriles provide a reactive site ripe for annulation reactions, leading to the formation of a second ring fused to the thiophene core.

Thieno[2,3-d]pyrimidines: This class of fused heterocycles, considered bioisosteres of purines, is of significant interest in medicinal chemistry. nih.govscielo.br A common and efficient route to thieno[2,3-d]pyrimidines starts from 2-aminothiophene-3-carbonitrile. researchgate.net This precursor can undergo reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an intermediate amidine. scielo.br Subsequent cyclization with various anilines, often through a Dimroth rearrangement, yields a diverse range of substituted thieno[2,3-d]pyrimidines. scielo.br Another approach involves the Mannich-type reaction of 2-amino-4,5-dihydrothiophene-3-carbonitriles with primary amines and formaldehyde, which serves as a catalyst-free method to produce hexahydrothieno[2,3-d]pyrimidines. nih.gov

Thieno[3,2-c]pyridines and Other Fused Systems: The versatility of thiophene-based precursors extends to the synthesis of other important fused systems. For example, thieno[3,2-c]pyridines can be prepared through multi-step sequences that often involve the cyclization of a suitably functionalized thiophene side chain. google.comresearchgate.net Reductive cyclization is another powerful strategy. For instance, thieno[3,2-b]pyrroles can be synthesized via the reductive cyclization of nitroalkenes derived from the condensation of methyl 2-methyl-3-nitrothiophen-5-carboxylate with aromatic aldehydes. rsc.org A similar strategy, starting from anils or nitrones derived from the same nitrothiophene precursor, can be employed to prepare thieno[3,2-c]pyrazoles. rsc.org

The table below outlines various fused ring systems synthesized from precursors derived from this compound.

| Precursor Type | Key Reaction | Fused Ring System |

| 2-Aminothiophene-3-carbonitrile | Cyclocondensation with formamide (B127407) or Dimroth rearrangement | Thieno[2,3-d]pyrimidine |

| 2-Amino-4,5-dihydrothiophene-3-carbonitrile | Mannich-type reaction with amines and formaldehyde | Hexahydrothieno[2,3-d]pyrimidine |

| N-(3-thienyl)-methyl-N-[2,2-(OR)2]ethyl-p-toluenesulfonamide | Acid-catalyzed cyclization | Thieno[3,2-c]pyridine |

| Methyl 2-methyl-3-nitrothiophen-5-carboxylate derivative | Reductive cyclization with triethyl phosphite | Thieno[3,2-b]pyrrole |

| Anil or Nitrone from 2-formyl-3-nitrothiophene derivative | Reductive cyclization | Thieno[3,2-c]pyrazole |

These synthetic methodologies highlight the indispensable role of this compound and its derivatives as foundational building blocks, enabling the construction of a vast and diverse range of complex heterocyclic and polycyclic structures for various scientific applications.

Reactivity Studies and Mechanistic Investigations

Nucleophilic Reactivity at the Nitrile and Thiophene (B33073) Electrophilic Centers

The chemical behavior of 3-thiophenecarbonitrile is characterized by the interplay between its thiophene ring and the electron-withdrawing nitrile group. This structure presents two primary sites for nucleophilic attack: the carbon atom of the nitrile group and the electrophilic centers on the thiophene ring.

The nitrile group is a key reactive center. It can undergo nucleophilic addition, a fundamental reaction for this functional group. For instance, the nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride. It can also be hydrated to form the corresponding amide. This hydration can be achieved under traditional acidic or basic conditions, which can sometimes lead to overhydrolysis. d-nb.info More advanced methods, such as using a copper iodide/cesium carbonate/DBU system in a nitromethane-water mixture, have been developed for a milder and more selective hydration of this compound to 3-thiophenecarboxamide. d-nb.info Furthermore, the nitrile can react with amines in the presence of a copper catalyst to form N-substituted amidines. sciforum.net Another significant reaction is the double hydroboration of the nitrile group, which has been demonstrated to proceed in high yield within minutes under metal- and solvent-free conditions, using reagents like pinacolborane (HBpin) and a catalytic amount of sodium triethylborohydride (NaHBEt3). rsc.org

The electron-withdrawing nature of the cyano group influences the electron density of the thiophene ring, creating electrophilic centers that can be susceptible to nucleophilic attack, although this is less common than reactions at the nitrile. The presence of substituents on the ring, such as bromine atoms, can enhance the ring's reactivity towards nucleophiles. cymitquimica.com For example, in derivatives like 2,5-dibromo-3-thiophenecarbonitrile, the bromine atoms can be displaced through nucleophilic substitution reactions.

The following table summarizes key nucleophilic reactions involving this compound.

| Reaction Type | Reagents/Conditions | Product | Reference |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 3-Thienylmethanamine | |

| Reduction to Aldehyde | Raney nickel, aqueous formic acid, 60 °C | 3-Thiophenecarboxaldehyde | researchgate.net |

| Double Hydroboration | Pinacolborane (HBpin), NaHBEt₃ | N,N-Bis(boryl)amine derivative | rsc.org |

| Hydration | Copper iodide, Cesium carbonate, DBU, Nitromethane-Water | 3-Thiophenecarboxamide | d-nb.info |

| Amidine Synthesis | Amine, CuCl, Cs₂CO₃, 2,2'-bipyridine | N-Substituted amidine | sciforum.net |

| Oxidative Ritter-type Reaction | α-Arylketone, DDQ, HBF₄, HFIP | N-(α-Aryl-α-oxoethyl)thiophene-3-carboxamide | chinesechemsoc.org |

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The cyano group (-CN) on the thiophene ring is a deactivating, meta-directing group in classical electrophilic aromatic substitution. However, in the case of the five-membered thiophene ring, the positions are numbered differently, and the directing effects are considered relative to the heteroatom. The sulfur atom directs electrophiles to the C2 and C5 positions (ortho-like). The deactivating cyano group at the C3 position will therefore direct incoming electrophiles primarily to the C5 position, which is furthest from the electron-withdrawing group, and to a lesser extent, the C2 position.

Studies on the bromination of this compound illustrate this regioselectivity. Electrophilic bromination using bromine (Br₂) with a catalyst like iron(III) bromide (FeBr₃) leads to substitution at the alpha positions. Specifically, the reaction can yield 2,5-dibromo-3-thiophenecarbonitrile. Over-bromination at the C4 position can occur under more forceful conditions, such as higher temperatures. Similarly, chlorination reactions can be controlled to achieve selective substitution. For instance, reaction with chlorine gas can lead to dichlorination at the 4 and 5 positions.

These substitution patterns are crucial for creating more complex thiophene derivatives that serve as building blocks in organic synthesis. The regioselectivity is a predictable outcome of the electronic properties of both the thiophene ring and the cyano substituent.

The table below shows the major products of electrophilic substitution on this compound.

| Reaction | Reagents/Catalyst | Major Product(s) | Reference |

| Bromination | Br₂, FeBr₃ | 2,5-Dibromo-3-thiophenecarbonitrile | |

| Chlorination | Cl₂ | 4,5-Dichloro-3-thiophenecarbonitrile |

Coordination Chemistry and Metalation Studies

This compound and its derivatives can act as ligands in coordination chemistry, binding to metal centers through either the nitrogen atom of the nitrile group or the sulfur atom of the thiophene ring. The synthesis of metal complexes often involves reacting the thiophene derivative with a suitable metal salt.

The nitrile nitrogen, with its lone pair of electrons, is a common coordination site. The coordination can activate the nitrile group towards further reactions. The sulfur atom in the thiophene ring can also coordinate to metals, particularly soft metals that have a high affinity for sulfur. This interaction can influence the electronic structure and reactivity of the entire molecule.

Furthermore, metalation of the thiophene ring is a key strategy for functionalization. This is typically achieved by deprotonation using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a thienyllithium species. This nucleophilic intermediate can then react with various electrophiles. For example, metalation of this compound can be directed to the C2 or C5 positions, followed by reaction with an electrophile to introduce a new substituent. A notable application is the synthesis of 2,5-bis(tri-n-butyltin)-3-cyanothiophene, a building block for polymers, which is prepared from this compound. sigmaaldrich.com

The coordination of a metal to this compound significantly alters its electronic properties and reactivity. When the metal coordinates to the nitrile nitrogen, it increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. This is a common strategy to catalyze nitrile hydration or addition reactions.

Coordination to the thiophene sulfur atom can also impact the aromatic system's reactivity. It can influence the regioselectivity of subsequent electrophilic or nucleophilic substitution reactions by modifying the electron distribution within the ring. The specific effects depend on the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.

Metalation, the replacement of a hydrogen atom with a metal, fundamentally changes the reactivity. The resulting organometallic compound, for example, a thienyllithium or thienylmagnesium species, behaves as a potent nucleophile or carbanion equivalent. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the thiophene ring, a transformation that is difficult to achieve directly. For instance, the reaction of a metalated thiophene with carbon dioxide is a standard method to introduce a carboxylic acid group. nih.govbeilstein-journals.org

Advanced Organic Reactions and Catalysis

Halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex organic molecules. While the Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene, its principles extend to a wide range of coupling partners.

Derivatives like 2,5-dibromo-3-thiophenecarbonitrile are particularly useful. The bromine atoms can participate in various cross-coupling reactions, such as Suzuki coupling (with boronic acids) or Stille coupling (with organotin compounds). In these reactions, a palladium catalyst facilitates the formation of a new carbon-carbon bond between the thiophene ring and the organic group from the coupling partner.

For example, a palladium(II)-catalyzed desulfitative addition of sodium arylsulfinates to nitriles, including this compound, has been developed to synthesize aryl ketones. In one instance, this microwave-assisted reaction yielded the corresponding ketone in 66% yield. diva-portal.org These reactions showcase the versatility of this compound derivatives as building blocks. The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states, enabling the key steps of oxidative addition, transmetalation, and reductive elimination that form the new C-C bond. diva-portal.org The ability to selectively react at different positions on the thiophene ring by using appropriately halogenated precursors makes these cross-coupling strategies highly valuable in synthetic chemistry.

A study demonstrated the synthesis of 2,4-dinaphthyl-3-cyanothiophene from this compound through a reaction with iodonaphthalene, highlighting its use in creating complex aromatic systems. sigmaaldrich.com

Reduction and Oxidation Chemistry of the Thiophene and Nitrile Functional Groups

The reactivity of this compound is characterized by the interplay of its two primary functional groups: the aromatic thiophene ring and the electrophilic nitrile group. Both moieties can undergo reduction and oxidation reactions, often requiring specific reagents and conditions to achieve selectivity.

Reduction Chemistry

The reduction of this compound primarily targets the nitrile group (C≡N), converting it to a primary amine (CH₂NH₂). This transformation is a key step in the synthesis of various pharmaceutical and chemical intermediates. Several methods, including catalytic hydrogenation and chemical reduction with hydrides, have been explored. More recent approaches involve hydroboration and hydrosilylation.

Nitrile Group Reduction

The conversion of the nitrile group to an amine typically proceeds via the addition of two equivalents of a hydride reagent or molecular hydrogen. The general mechanism for reduction with a metal hydride like lithium aluminum hydride (LiAlH₄) involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile. electrochemsci.org This forms an intermediate imine anion, which undergoes a second hydride addition. Subsequent hydrolysis yields the primary amine. electrochemsci.orglumenlearning.com

Catalytic hydrogenation occurs on the surface of a metal catalyst, where both the nitrile and hydrogen are adsorbed. libretexts.org The stepwise addition of hydrogen atoms to the C≡N triple bond leads to the saturated amine. libretexts.orgresearchgate.net

Hydroboration has emerged as a highly efficient method for nitrile reduction. A study on the transition metal-free double hydroboration of nitriles using sodium triethylborohydride as a catalyst demonstrated the rapid and high-yielding conversion of this compound. rsc.org The reaction proceeds through the formation of a boryl-imine intermediate, which then undergoes a second hydroboration to give a bis(boryl)amine product. rsc.org This product can be subsequently hydrolyzed to the primary amine. Another approach utilizes a titanium-based catalyst for the hydroboration of nitriles with pinacolborane (HBpin), although control experiments have shown that the specific catalytic system is crucial for the reaction to proceed. nih.govacs.org

Conversely, attempts at hydrosilylation have shown limitations. A study using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a catalyst for the hydrosilylation of various nitriles reported that this compound exhibited no reactivity under the tested conditions. mdpi.com Similarly, a nickel carbide nanoparticle catalyst, while effective for many aromatic nitriles, failed to hydrogenate 2-thiophenecarbonitrile (B31525), suggesting potential challenges for related thiophene substrates. osaka-u.ac.jp

Table 1: Reduction of this compound via Hydroboration

| Reagent/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaHBEt₃ (5 mol%), HBpin (2.5 equiv.) | Solvent-free, Room Temperature, <15 min | N,N-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanamine | 99% | rsc.org |

| Titanium Amidophosphine–Borane Complex (1 mol%), HBpin (2.2 equiv.) | Toluene, Room Temperature, 15 h | N,N-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanamine | 99% | nih.gov |

Oxidation Chemistry

The oxidation of this compound can occur at either the thiophene ring or the nitrile group, depending on the reaction conditions and the oxidizing agent employed. The sulfur atom in the thiophene ring is susceptible to oxidation, while the nitrile group can participate in oxidative transformations like the Ritter reaction.

Thiophene Ring Oxidation

The thiophene ring is generally considered relatively stable towards oxidation compared to other five-membered heterocycles like furan (B31954). jkchemical.com However, strong oxidizing agents can oxidize the sulfur atom to form a sulfoxide (B87167) or a sulfone. Under harsh conditions, such as heating with nitric acid, the thiophene ring can undergo oxidative cleavage. jkchemical.com

Electrochemical methods have also been used to study the oxidation of thiophene-containing compounds. nih.gov Cyclic voltammetry studies on thiophene-pyridine co-oligomers show that oxidation occurs on the thiophene moiety, leading to the formation of radical cations and dications. nih.gov The oxidation potential is influenced by the effective π-conjugation length of the molecule. nih.gov

Oxidative Ritter-Type Reaction

The Ritter reaction provides a pathway to synthesize N-alkyl amides from a nitrile and a source of a stable carbocation, such as an alcohol or alkene, under strong acid conditions. wikipedia.orgnrochemistry.com An oxidative variant of this reaction has been developed where an α-arylketone, in the presence of an oxidant and a strong acid, generates an α-carbonyl carbocation. This intermediate is then trapped by a nitrile. chinesechemsoc.org

This compound has been successfully employed as the nitrile component in such an oxidative Ritter-type reaction. chinesechemsoc.org The reaction mechanism involves the initial formation of a carbocation, which is attacked by the nitrogen atom of the nitrile to form a nitrilium ion intermediate. jkchemical.comwikipedia.org Subsequent hydrolysis of the nitrilium ion yields the final N-substituted amide. jkchemical.comwikipedia.org

Table 2: Oxidative Ritter-Type Reaction with this compound

| Substrates | Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-Phenylcyclohexanone + this compound | DDQ (oxidant), HBF₄, HFIP (solvent), 60 °C | N-(2-oxo-1-phenylcyclohexyl)thiophene-3-carboxamide | 75% | chinesechemsoc.org |

Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a cornerstone in the structural analysis of 3-Thiophenecarbonitrile. These methods probe the vibrational modes of the molecule, offering a unique "fingerprint" based on its atomic arrangement and bonding.

In the context of this compound derivatives, such as 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (B136983) (commonly known as ROY), FT-IR spectroscopy has been used to characterize different polymorphic forms. researchgate.net For instance, distinct peaks in the FT-IR spectrum can be used to differentiate between various crystalline forms of a compound. researchgate.net The analysis of the gas-phase infrared spectrum of this compound is available through the NIST/EPA Gas-Phase Infrared Database. nist.gov

Table 1: Key FT-IR Vibrational Modes for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | ~2230 |

| C-H (aromatic) | Stretching | ~3100 |

| C=C (thiophene ring) | Stretching | ~1400-1500 |

Note: The exact wavenumbers can vary depending on the specific molecular environment and physical state of the sample.

Raman spectroscopy provides complementary information to FT-IR by probing molecular vibrations that result in a change in polarizability. It is particularly effective for studying polymorphism. thermofisher.com For example, in the highly polymorphic derivative 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY), FT-Raman spectroscopy has been instrumental in differentiating its various crystalline forms, including red, orange, and yellow polymorphs. thermofisher.comspectroscopyonline.com

The nitrile (C≡N) stretching peak in the Raman spectrum is particularly sensitive to the crystalline environment, showing shifts for different polymorphs. spectroscopyonline.com This technique allows for the identification and quantification of different polymorphic blends in a sample. thermofisher.com Research has also utilized Raman spectroscopy to study the selective crystallization of ROY polymorphs on different substrates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of this compound in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. weebly.com

¹H NMR spectroscopy of this compound and its derivatives reveals the number of different types of protons, their connectivity, and their spatial arrangement. For example, in derivatives of ROY, ¹H NMR has been used to confirm the structure of newly synthesized compounds. nih.gov

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. weebly.com The chemical shifts in a ¹³C NMR spectrum can help identify the carbon atoms of the thiophene (B33073) ring and the nitrile group. nih.govrsc.org Spectral data for this compound is available in public databases like PubChem. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H | Signals corresponding to the three protons on the thiophene ring. |

Note: Actual chemical shifts can be influenced by the solvent and other experimental conditions.

Mass Spectrometry for Purity and Molecular Weight Determination (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to determine the purity and molecular weight of this compound. vwr.comvwr.com

In a typical GC-MS analysis, the sample is vaporized and separated into its components in the gas chromatograph. Each component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio of the fragments, which can be used to identify the compound. The mass spectrum of this compound shows a prominent molecular ion peak corresponding to its molecular weight. nih.govnist.gov The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound. nist.gov

X-ray Diffraction Techniques for Solid-State Structure Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. uni-ulm.describd.com It provides precise information on bond lengths, bond angles, and crystal packing. scribd.com

While obtaining a suitable single crystal of this compound itself can be challenging, numerous studies have successfully employed single-crystal X-ray diffraction to analyze its derivatives. A prominent example is the extensive research on the polymorphs of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY). nih.govuc.pt

These studies have revealed that the different colors of the ROY polymorphs (red, orange, and yellow) are a direct consequence of variations in molecular conformation, particularly the torsion angle between the thiophene and phenyl rings. nih.govuc.pt The crystal structures of several ROY polymorphs have been solved, providing a deep understanding of the structure-property relationships in this class of compounds. nih.govuc.pt For instance, the crystal structure of a derivative, Bis(5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrilyl)acetylene, was found to be trimorphic, with single-crystal X-ray diffraction elucidating the structural differences between the forms. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) |

Spectroscopic and Structural Insights into this compound

The structural and electronic properties of this compound, also known as 3-cyanothiophene, are of significant interest in the fields of materials science and organic chemistry. Its thiophene ring provides a π-conjugated system that can be tailored for various applications. Understanding its characteristics through advanced analytical techniques is crucial for its application in the synthesis of more complex functional molecules. This article delves into specific spectroscopic and structural characterization methods used in the research of this compound.

Powder X-ray Diffractometry (PXRD) is a fundamental, non-destructive technique used to analyze the crystalline structure of materials. libretexts.org It provides information on the phase, crystal structure, and degree of crystallinity of a powdered solid. Each crystalline solid produces a unique diffraction pattern, acting as a "fingerprint" that allows for its identification and the detection of different polymorphic forms. libretexts.orgscielo.org.mx An instrument for this purpose, a powder diffractometer, typically consists of an X-ray source, a sample holder, and a detector that measures the intensity of diffracted X-rays as a function of the diffraction angle 2θ. libretexts.orgamericanpharmaceuticalreview.com

While PXRD is a cornerstone for identifying polymorphism, a review of published scientific literature indicates a lack of specific studies focused on the polymorphic forms of pure, solid this compound. Research has, however, employed PXRD to characterize the structural phases of more complex materials that incorporate the 3-cyanothiophene unit. For instance, in the study of novel liquid crystals, PXRD has been used to confirm the presence of smectic A mesophases in molecules where 3-cyanothiophene serves as a central π-conjugated core. researchgate.netfigshare.com Similarly, the technique has been applied to characterize the amorphous nature of covalent triazine frameworks (CTFs), which are porous polymers, synthesized using thiophene-based precursors. rsc.orgnih.gov These applications, while not focused on the polymorphism of this compound itself, demonstrate the utility of PXRD in understanding the solid-state arrangement of materials derived from it.

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, investigates the transitions of electrons from lower to higher energy levels upon the absorption of light. adpcollege.ac.in These transitions, typically involving π, σ, and n (non-bonding) electrons, provide valuable information about the electronic structure and extent of conjugation within a molecule. vulcanchem.comuba.ar

The UV-Vis spectrum of this compound has been investigated through quantum chemical calculations to understand its electronic transitions. nih.gov A computational study provided a detailed analysis of its spectrum, identifying the key transitions, their corresponding maximum absorption wavelengths (λmax), and their intensities, represented by the oscillator strength (f). nih.gov

The major electronic transitions are attributed to the promotion of electrons from occupied molecular orbitals to unoccupied ones, primarily of the π → π* type, which is characteristic of conjugated systems. nih.gov The calculations reveal several absorption bands in the UV region. The most significant transition, corresponding to the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition, defines the optical gap of the molecule. nih.gov

Detailed findings from the theoretical analysis of the UV-Vis spectrum of this compound are summarized below. nih.gov

| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 247.9 | 0.54 | HOMO → LUMO | π → π |

| 214.5 | 0.07 | HOMO-1 → LUMO | π → π |

| 207.3 | 0.29 | HOMO → LUMO+1 | π → π* |

Polarized single-crystal absorption spectroscopy is a powerful technique used to study the anisotropic absorption of light by oriented molecules within a crystal lattice. By measuring the absorption of polarized light along different crystallographic axes, it can provide detailed information about the orientation of transition dipole moments within the molecule. This is particularly valuable for understanding structure-property relationships in materials with significant color polymorphism.

A review of the scientific literature indicates that while this technique has been extensively applied to derivatives of this compound, there are no available studies focusing on the parent compound itself. The most notable application is in the study of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, famously known as ROY for its red, orange, and yellow polymorphs. researchgate.netresearchgate.net For ROY, polarized single-crystal absorption spectroscopy was instrumental in explaining how different molecular conformations and packing arrangements in its various crystal forms lead to dramatic differences in color. researchgate.netresearchgate.net These studies correlate the observed colors with the degree of π-conjugation between the o-nitroaniline chromophore and the thiophene group, which varies between polymorphs. researchgate.net The absence of such detailed studies on this compound suggests its chromophoric properties and polymorphic behavior are less complex than those of its extensively studied derivatives.

Computational Chemistry and Theoretical Insights

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the intricacies of molecular systems. For 3-Thiophenecarbonitrile, these methods have been employed to elucidate its electronic structure, predict its reactivity, and interpret its spectroscopic signatures.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) has been a cornerstone in the computational investigation of this compound. DFT methods, which calculate the electronic structure of a molecule based on its electron density, offer a balance between accuracy and computational cost. Studies have utilized DFT to optimize the molecular geometry of this compound and to calculate various electronic properties.

Time-Dependent DFT (TD-DFT) extends the principles of DFT to excited states, making it a powerful tool for predicting electronic absorption spectra. For this compound, TD-DFT calculations have been performed to understand its electronic transitions. These calculations indicate that the absorption in the visible region is significantly weaker than in the UV region. A noticeable red-shift is observed in the calculated spectra, which is more pronounced in a solvent environment compared to a vacuum. researchgate.net While there can be discrepancies between TD-DFT calculations and experimental results, they are valuable for describing the spectral features, including the shape and relative strength of absorption bands. researchgate.net

Electronic Structure and Molecular Orbital Analysis (Frontier Molecular Orbitals, Total Density of States)

The electronic properties of this compound are fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions and electronic transitions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO-LUMO gap has been calculated to be 4.69 eV in a vacuum. researchgate.net This value provides insight into the molecule's electronic stability and its potential for charge transfer interactions.

| Computational Parameter | Calculated Value |

|---|---|

| HOMO-LUMO Gap (Vacuum) | 4.69 eV researchgate.net |

Reactivity Site Prediction through Fukui Functions and Molecular Electrostatic Potential (MEP)

Identifying the most reactive sites within a molecule is crucial for understanding its chemical behavior. Fukui functions and the Molecular Electrostatic Potential (MEP) are powerful computational tools for this purpose.

Fukui functions quantify the change in electron density at a specific point in a molecule when an electron is added or removed, thereby indicating the propensity of a site to undergo nucleophilic or electrophilic attack. While specific Fukui function calculations for this compound are not detailed in the available literature, studies on other thiophene (B33073) derivatives have demonstrated their utility in pinpointing reactive atoms.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For thiophene derivatives, the MEP map typically shows negative potential around the sulfur and nitrogen atoms, indicating their nucleophilic character, and positive potential around the hydrogen atoms.

Aromaticity and Stabilization Energies via Natural Bond Orbital (NBO) Analysis

The aromaticity of the thiophene ring in this compound is a key determinant of its stability and reactivity. Natural Bond Orbital (NBO) analysis is a computational method that provides insights into the delocalization of electron density and the stabilizing interactions within a molecule.

NBO analysis can quantify the stabilization energy associated with electron delocalization from lone pairs or bonding orbitals to antibonding orbitals. In thiophene and its derivatives, the delocalization of the sulfur atom's lone pair electrons into the ring's π-system contributes significantly to its aromatic character. While specific NBO analysis data for this compound is scarce, studies on related thiophene compounds confirm the importance of these interactions in stabilizing the aromatic ring. The aromaticity of thiophene is generally considered to be greater than that of furan (B31954) but less than that of benzene.

Prediction of Spectroscopic Properties and Spectral Assignments

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules. For this compound, theoretical calculations can provide vibrational frequencies (IR and Raman) and electronic transition energies (UV-Vis).

While detailed theoretical vibrational spectra and their assignments for this compound are not extensively reported, the NIST WebBook does provide an experimental gas-phase IR spectrum. Computational analysis of the vibrational modes of thiophene and its derivatives generally shows good agreement with experimental data, aiding in the assignment of complex spectra. For instance, the characteristic C≡N stretching frequency is a prominent feature that can be accurately predicted.

As mentioned earlier, TD-DFT calculations have been used to predict the electronic absorption spectrum of this compound, providing insights into its UV-Vis properties. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions. For a relatively rigid molecule like this compound, conformational analysis is straightforward, as the thiophene ring and the nitrile group are largely planar.

While specific MD simulation studies focusing solely on this compound are not prevalent in the literature, MD simulations of larger systems containing thiophene moieties are common. These studies explore how thiophene-based molecules interact with their environment, which is crucial for applications in materials science and drug design. For instance, MD simulations have been employed to study the interaction of thiophene-containing polymers with various analytes for chemical sensing applications.

Crystal Structure Prediction and Polymorphism Energy Landscapes

The ability of a compound to exist in multiple crystalline forms, known as polymorphism, can significantly impact its physical properties, including solubility, stability, and melting point. Computational methods are increasingly used to predict possible polymorphs and their relative stabilities, constructing a "crystal energy landscape."

While specific computational studies on the crystal structure prediction and polymorphism of this compound are not extensively documented in publicly available literature, the principles of such investigations can be illustrated by the vast research conducted on its derivative, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (B136983), famously known as "ROY" for its red, orange, and yellow polymorphs. researchgate.netresearchgate.net

Ab initio crystal structure prediction (CSP) techniques are employed to identify potential crystal packing arrangements and rank them based on their lattice energies. researchgate.net These methods often involve a multi-step process:

Conformational Analysis: For flexible molecules, the first step is to identify low-energy molecular conformations.

Crystal Packing Generation: A large number of hypothetical crystal structures are generated using algorithms that explore different space groups and unit cell parameters.

Energy Minimization: The energies of these generated structures are then minimized using force fields or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT). techscience.com

In the case of ROY, computational studies have successfully predicted the experimentally observed polymorphs as low-energy minima on the crystal energy landscape. researchgate.nettechscience.com However, accurately ranking the relative stability of these polymorphs remains a significant challenge, often requiring highly accurate computational methods that account for both intramolecular conformational energies and intermolecular interactions. researchgate.net Discrepancies between predicted and experimental stability orderings highlight the need for further refinement in computational models. researchgate.net

Table 1: Example of Predicted vs. Experimental Polymorph Stability Ranking for a Highly Polymorphic System (Illustrative)

| Polymorph | Experimental Stability Rank | Computationally Predicted Rank (Example Method A) | Computationally Predicted Rank (Example Method B) |

| Form I | 1 (Most Stable) | 2 | 1 |

| Form II | 2 | 1 | 3 |

| Form III | 3 | 5 | 2 |

| Form IV | 4 | 3 | 6 |

| Form V | 5 | 4 | 4 |

This table is illustrative and demonstrates the concept of comparing computational predictions with experimental data for a polymorphic system. The actual rankings can vary significantly depending on the computational methodology used.

Understanding the forces that govern how molecules arrange themselves in a crystal is crucial for predicting and controlling polymorphism. Computational models are used to analyze and quantify the various intermolecular interactions within the crystal lattice. These interactions include:

Hydrogen Bonds: Although this compound is not a classical hydrogen bond donor, the nitrogen of the nitrile group can act as a hydrogen bond acceptor. In derivatives, other functional groups can introduce hydrogen bonding, which significantly influences crystal packing.

π-π Stacking: The aromatic thiophene ring can participate in π-π stacking interactions, which are important for the stability of many organic crystals. Computational studies on ROY have shown that variations in π-π stacking contribute to the differences between its polymorphs. researchgate.net

Computational techniques such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. beilstein-journals.org For the ROY molecule, such analyses have revealed the dominant role of specific interactions in the packing of its different polymorphs. beilstein-journals.org Energy framework calculations can further decompose the total interaction energy into electrostatic, dispersion, and repulsion components, providing a deeper understanding of the crystal packing.

Computational Materials Science Applications

The electronic properties of this compound, stemming from its electron-rich thiophene ring and electron-withdrawing nitrile group, make it an interesting candidate for applications in materials science, particularly in the field of organic electronics. Computational methods are vital for predicting the material properties and guiding the design of new functional materials.

While specific computational studies focusing solely on this compound for materials applications are limited, the broader class of thiophene-based materials has been extensively investigated theoretically for use in:

Organic Field-Effect Transistors (OFETs): Computational studies on thiophene-containing oligomers and polymers are used to calculate key parameters like charge carrier mobility, ionization potential, and electron affinity. These calculations help in understanding how molecular structure relates to device performance.

Organic Photovoltaics (OPVs): DFT and time-dependent DFT (TD-DFT) are employed to predict the electronic band gap, absorption spectra, and frontier molecular orbital (HOMO and LUMO) energy levels of thiophene-based donor and acceptor materials. This information is crucial for designing efficient solar cells.

Organic Light-Emitting Diodes (OLEDs): Quantum chemical calculations can predict the emission properties of materials, aiding in the development of new emitters for OLEDs.

For this compound, computational studies could elucidate how the nitrile group influences the electronic properties of the thiophene ring, potentially leading to materials with desirable characteristics for n-type or ambipolar charge transport. Theoretical investigations into the electronic structure of oligomers and polymers derived from this compound would be a valuable step in assessing their potential for these applications.

Molecular Modeling for Biological Interactions and Drug Target Identification (Molecular Docking)

Molecular modeling techniques, particularly molecular docking, are instrumental in drug discovery for predicting how a small molecule might interact with a biological target, such as a protein or enzyme. This can help in identifying potential new drugs and understanding their mechanism of action.

While this compound itself is a building block, its derivatives have been the subject of computational studies to explore their potential as therapeutic agents. A notable example is the investigation of thiophene-3-carbonitrile-based compounds as inhibitors of the MurF enzyme, which is essential for bacterial cell wall biosynthesis and represents a target for new antibiotics. chemistryworld.com

In such studies, molecular docking is used to predict the binding mode and affinity of the thiophene derivatives to the active site of the MurF enzyme. chemistryworld.com The process typically involves:

Preparation of the Receptor and Ligand: The 3D structures of the target protein (receptor) and the small molecule (ligand) are prepared for the docking simulation.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity. The predicted binding mode is then analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

For the thiophene-3-carbonitrile-based MurF inhibitors, molecular docking studies have revealed that van der Waals forces and non-polar solvation energy are the main contributors to the binding affinity. chemistryworld.com These computational insights, often combined with 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular dynamics simulations, provide a rational basis for the design of more potent inhibitors. chemistryworld.com

Table 2: Example of Molecular Docking Results for a Series of Thiophene Derivatives against a Biological Target (Illustrative)

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Derivative 1 | -8.5 | TYR23, LYS45, ARG101 | Hydrogen bond, π-π stacking |

| Derivative 2 | -7.9 | LYS45, VAL78, ILE99 | Hydrophobic interactions |

| Derivative 3 | -9.2 | TYR23, ARG101, ASP102 | Hydrogen bond, salt bridge |

| This compound (scaffold) | -5.1 | VAL78, ILE99 | Hydrophobic interactions |

This is an illustrative table. The docking score and interacting residues are highly specific to the target protein and the ligand.

Beyond MurF, the this compound scaffold has been explored computationally for its potential to interact with other biological targets. Virtual screening campaigns and molecular docking studies on various derivatives have suggested potential activities against a range of targets, highlighting the versatility of this chemical moiety in medicinal chemistry.

Solid State Chemistry and Polymorphism Research Exemplified by Derivatives Like Roy

Discovery and Characterization of Polymorphic Forms

The exploration of polymorphism begins with the discovery and subsequent characterization of different crystal forms. For complex systems like ROY, this involves a combination of experimental screening and advanced analytical techniques.

The identification and isolation of polymorphs is a critical first step in solid-state characterization. A variety of experimental techniques are employed to screen for and identify these different crystalline forms.

Crystallization-based Screening : Polymorphs are often discovered by varying crystallization conditions such as solvent, temperature, cooling rate, and the presence of additives. acs.orgnumberanalytics.comrsc.org For ROY, it has been shown that many of its polymorphs can crystallize simultaneously from the same liquid, a testament to its extraordinary polymorphic nature. acs.org High-throughput crystallization methods have also been instrumental in discovering new forms, including the 14th polymorph of ROY. nih.gov

X-ray Diffraction (XRD) : Both single-crystal XRD and powder X-ray diffraction (PXRD) are definitive methods for identifying polymorphs. Each crystalline form produces a unique diffraction pattern, which provides information about the unit cell dimensions and the arrangement of molecules in the crystal lattice. wikipedia.orgamericanpharmaceuticalreview.com The crystal structures of numerous ROY polymorphs have been solved using XRD, revealing the basis for their different properties. acs.orguc.pt

Spectroscopy : Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is highly sensitive to the molecular environment and intermolecular interactions within a crystal. wikipedia.orgamericanpharmaceuticalreview.com Different polymorphs exhibit distinct spectra due to differences in molecular conformation and packing, allowing for their identification and quantification. americanpharmaceuticalreview.com

Thermal Analysis : Techniques like Differential Scanning Calorimetry (DSC) and thermomicroscopy are used to identify polymorphs by their thermal signatures, such as melting points and transition enthalpies. youtube.comazom.com DSC can reveal the thermodynamic relationship between polymorphs by observing endothermic or exothermic transitions upon heating. youtube.com

Solid-State Nuclear Magnetic Resonance (SSNMR) : Two-dimensional SSNMR has been used to study the conformational differences between the polymorphs of ROY, providing detailed insight into their molecular structures. uc.pt

The polymorphism of ROY is a direct consequence of its conformational flexibility. The molecule can adopt various three-dimensional shapes, primarily due to rotation around the single bonds connecting the thiophene (B33073) and nitrophenyl rings. wikipedia.orgnsf.gov This conformational diversity leads to different packing arrangements in the solid state, giving rise to the numerous polymorphs.

The color of the ROY polymorphs is directly linked to their molecular conformation. acs.org A more planar conformation, where the thiophene and nitrophenyl rings are nearly in the same plane, allows for greater π-electron conjugation. This extended conjugation shifts the absorption of light to longer wavelengths, resulting in red-colored crystals. nsf.govacs.org Conversely, a more twisted conformation disrupts this conjugation, leading to absorption at shorter wavelengths and producing yellow crystals. Orange-colored polymorphs have intermediate conformations. acs.orgacs.org

This relationship between conformation and color is a striking example of structure-property relationships in the solid state. The torsional angle between the amine and thiophene moieties is a key parameter used to quantify this conformational difference. acs.org

Table 1: Crystallographic Data for Selected ROY Polymorphs

Note: Torsion angles are approximate values cited to illustrate the conformational range. Specific values can be found in detailed crystallographic studies. nsf.gov

Thermodynamic Relationships and Phase Transitions of Polymorphs

The different polymorphs of a compound have different internal energies and stabilities. The thermodynamic relationship between any two polymorphs can be either monotropic or enantiotropic. youtube.comresearchgate.net

Monotropic System : One polymorph is the most stable form over the entire temperature range up to the melting point. The other forms are metastable and will, given sufficient time and activation energy, convert to the stable form. youtube.com The relationship between the II and III forms of febuxostat (B1672324) serves as an example of a monotropic relationship. researchgate.net

Enantiotropic System : There is a specific transition temperature below the melting points at which the stability relationship inverts. One form is more stable below this temperature, while the other is more stable above it. youtube.com The polymorphic pairs I and II, and I and III of febuxostat are enantiotropic. researchgate.net

These relationships are governed by the Gibbs free energy of the different forms. nih.gov DSC is a primary tool for investigating these relationships. An exothermic transition from one form to another upon heating suggests a monotropic relationship, while an endothermic transition suggests an enantiotropic one. youtube.com The heat of fusion rule, which relates the melting points and heats of fusion of two polymorphs, can also help determine their thermodynamic relationship. rsc.org

For ROY, the thermodynamic stability relationships between its polymorphs have been determined through a combination of solid-state conversion studies and calorimetric measurements. acs.org These studies are crucial for understanding which forms are likely to be encountered and persist under different conditions.

Table 2: Thermodynamic Data for Selected Polymorphic Systems

Data sourced from studies on febuxostat and buspirone (B1668070) hydrochloride. researchgate.netresearchgate.net

Crystallization Kinetics and Mechanisms

While thermodynamics dictates which polymorph is the most stable, kinetics governs which form will actually crystallize under a given set of conditions. mdpi.comekb.eg The study of crystallization kinetics involves understanding the rates of nucleation and crystal growth.

The formation of a particular polymorph is a competition between the nucleation and growth rates of all possible forms. researchgate.nettandfonline.com Several factors can influence these rates:

Supersaturation : This is a primary driving force for both nucleation and growth. mdpi.com Controlling the level of supersaturation can be a strategy to selectively crystallize a desired polymorph. ekb.eg

Temperature and Pressure : These variables affect the solubility and the free energy of the polymorphs, thereby influencing their nucleation and growth kinetics. numberanalytics.com

Solvent : The choice of solvent can significantly impact which polymorph is formed, as solvent-solute interactions can stabilize certain molecular conformations or crystal structures over others. numberanalytics.comupc.edu

Additives and Impurities : Structurally similar molecules can act as "tailor-made" additives, either inhibiting the growth of an undesired polymorph or promoting the nucleation of a desired one. rsc.orgacs.org

According to Ostwald's rule of stages, a less stable (metastable) polymorph often crystallizes first because it is kinetically favored, and then it may transform into a more stable form. wikipedia.org However, studies on ROY have shown that this is not always the case; a slow-nucleating polymorph can dominate if it grows rapidly and can nucleate on the surface of another polymorph that formed earlier. acs.org

In the supercooled liquid or glassy state, molecular mobility plays a crucial role in the ability of a compound to crystallize. The primary (α) relaxation is associated with the large-scale, cooperative motions of molecules that lead to viscous flow and is closely linked to the glass transition. nih.gov This global mobility is often considered a key factor enabling crystallization.

In addition to the α-relaxation, secondary relaxations, which are faster and more localized molecular motions, also exist. nih.gov The Johari-Goldstein (JG) β-relaxation is a specific type of secondary relaxation that involves the motion of the entire molecule and is considered a precursor to the α-relaxation. There is ongoing research into whether these secondary relaxations can facilitate crystallization, particularly at temperatures below the glass transition where the α-relaxation is essentially frozen.

Some studies propose that the mobility provided by JG relaxation could be sufficient to allow for the molecular rearrangements necessary for crystal nucleation and growth in the glassy state. However, for other systems, including studies related to ROY polymorphs, the crystal growth rates have been observed to be too fast to be controlled by the α-relaxation process, and a direct correlation with secondary relaxations is not always straightforward. The activation energy of crystallization compared to that of the secondary relaxation can offer insights; a significant difference may suggest that the secondary process is not the primary driver of crystallization. nih.gov The precise role of these faster dynamic processes in the complex crystallization landscape of polymorphic materials like the derivatives of 3-thiophenecarbonitrile remains an active area of investigation.

Effects of Pressure on Crystallization Behavior

The application of high pressure is a significant thermodynamic variable that can profoundly influence the crystallization process of organic compounds. iucr.org Generally, increasing pressure can alter solubility, reduce the induction time for nucleation, and even lead to the formation of new polymorphic forms that are not accessible under ambient conditions. iucr.orgmdpi.comacs.org

For many organic compounds, compression reduces solubility in a given solvent. iucr.org This principle is utilized in high-pressure crystallization from solution to obtain novel polymorphs or solvates. iucr.orgresearchgate.net Studies on various organic molecules have demonstrated that high pressure can significantly shorten the nucleation induction period. mdpi.com For instance, research on the crystallization of ribavirin (B1680618) showed a marked decrease in induction time with increased pressure, which is attributed to an enhanced collision probability of solute molecules, thereby promoting nucleation. mdpi.com While the final crystal form in that study did not change with pressure, it highlights the kinetic enhancement provided by pressure. mdpi.com

In the context of this compound derivatives, pressure has been explored as a tool to navigate the complex polymorphic landscape of ROY. ulb.ac.be High-pressure crystallization can be an effective method for screening for new polymorphs. iucr.org The inherent viscosity of a melt, for example, allows for a greater thermodynamic imbalance to be achieved before crystallization occurs, and pressure can further modulate this landscape. acs.orgulb.ac.be By varying both temperature and pressure, researchers can systematically explore the conditions that favor the formation of different polymorphs, including those that may be thermodynamically favored only at elevated pressures. iucr.orgacs.org

Table 1: General Effects of High Pressure on Crystallization Parameters This table illustrates the typical influence of high pressure on the crystallization of organic compounds as observed in various studies.

| Parameter | Effect of Increasing Pressure | Rationale/Observation | Citation |

| Solubility | Generally decreases | Compression reduces the volume available for solute molecules in the solvent. | iucr.org |

| Induction Time | Significantly reduces | Enhances the collision frequency of solute molecules, promoting faster nucleation. | mdpi.com |

| Crystal Growth Rate | Can be increased | The thermodynamic driving force for crystallization is often increased. | acs.org |